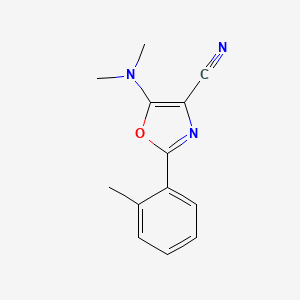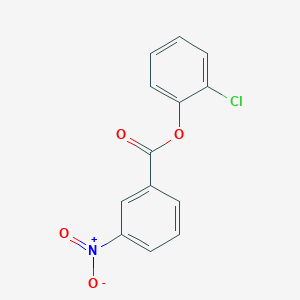
5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine, also known as CNP-TA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine may exert its antimicrobial, antifungal, and anticancer activities by inhibiting the activity of enzymes involved in DNA replication and cell division. In addition, 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been shown to disrupt the cell membrane of microorganisms, leading to cell death.
Biochemical and Physiological Effects:
5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been shown to exhibit low toxicity in animal models. However, studies have suggested that 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine may cause oxidative stress and DNA damage in cells. In addition, 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is its broad-spectrum antimicrobial and antifungal activity. In addition, 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been shown to exhibit low toxicity in animal models. However, one limitation of 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
Future research on 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine could focus on the development of more efficient synthesis methods, the optimization of its antimicrobial and antifungal activity, and the investigation of its potential applications in the field of material science. In addition, further studies could be conducted to elucidate the mechanism of action of 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine and to investigate its potential use as an anticancer agent.
Synthesis Methods
5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine can be synthesized through a two-step process. The first step involves the reaction of 3-chloro-4-nitroaniline with thiosemicarbazide in the presence of acetic acid to form 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-thiol. The second step involves the reaction of the thiadiazole-thiol intermediate with ammonium acetate in the presence of ethylene glycol to form 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine.
Scientific Research Applications
5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been shown to exhibit antimicrobial, antifungal, and anticancer activities. In agriculture, 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been studied as a potential herbicide and insecticide. In material science, 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been investigated for its potential use in the fabrication of organic electronic devices.
properties
IUPAC Name |
5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2S/c9-5-3-4(1-2-6(5)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMSCCOFBRJELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5769192.png)





![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)



![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)